4-(Bromomethyl)-1,3-dioxane
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(bromomethyl)-1,3-dioxane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9BrO2/c6-3-5-1-2-7-4-8-5/h5H,1-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRYWJFPCWJYCEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCOC1CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Elucidation of Chemical Reactivity and Mechanistic Pathways of 4 Bromomethyl 1,3 Dioxane
Nucleophilic Substitution Reactions at the Bromomethyl Moiety
The primary site of reactivity in 4-(bromomethyl)-1,3-dioxane is the carbon-bromine bond of the bromomethyl group. This electrophilic carbon is susceptible to attack by nucleophiles, leading to substitution reactions.
Investigations into SN1 and SN2 Mechanistic Pathways
Nucleophilic substitution reactions can proceed through two primary mechanistic pathways: unimolecular (SN1) and bimolecular (SN2). The structure of the substrate plays a crucial role in determining which pathway is favored.
SN2 Pathway: The carbon atom attached to the bromine in this compound is a primary carbon. Primary alkyl halides strongly favor the SN2 mechanism. This is due to the relatively low steric hindrance around the reaction center, which allows for the backside attack of a nucleophile. The SN2 reaction is a concerted process where the bond to the nucleophile forms at the same time as the bond to the leaving group (bromide) breaks. This leads to an inversion of stereochemistry at the reaction center.
SN1 Pathway: The SN1 pathway involves the formation of a carbocation intermediate. Primary carbocations are highly unstable and their formation is energetically unfavorable. Therefore, the SN1 mechanism is highly unlikely for this compound under typical nucleophilic substitution conditions.
Based on these principles, it can be confidently predicted that nucleophilic substitution at the bromomethyl moiety of this compound will proceed almost exclusively through an SN2 mechanism .
Impact of Nucleophile Sterics and Electronics on Reaction Outcome
The rate and outcome of the SN2 reaction are significantly influenced by the properties of the attacking nucleophile.
Electronic Effects: The nucleophilicity of a reagent is a measure of its ability to donate an electron pair to an electrophile. Generally, stronger nucleophiles lead to faster SN2 reaction rates. Anionic nucleophiles (e.g., hydroxide, alkoxides, cyanide) are typically stronger than their neutral counterparts (e.g., water, alcohols, amines). The relative nucleophilicity of various common nucleophiles is summarized in the table below.
Steric Effects: The steric bulk of a nucleophile can also affect the rate of an SN2 reaction. Large, bulky nucleophiles will experience greater steric hindrance when approaching the electrophilic carbon, leading to a slower reaction rate compared to smaller, less hindered nucleophiles with similar electronic properties. For example, the t-butoxide anion is a much stronger base than it is a nucleophile due to its significant steric bulk.
| Relative Nucleophilicity | Nucleophile |
| Excellent | I⁻, HS⁻, RS⁻ |
| Good | Br⁻, OH⁻, RO⁻, CN⁻, N₃⁻ |
| Fair | NH₃, Cl⁻, F⁻, RCO₂⁻ |
| Poor | H₂O, ROH |
| Very Poor | RCO₂H |
This table provides a general trend for nucleophilicity in protic solvents.
Solvent Effects on Reactivity and Selectivity
Polar Protic Solvents: Solvents such as water, alcohols, and carboxylic acids are capable of hydrogen bonding. These solvents can form a "solvent cage" around anionic nucleophiles through hydrogen bonding, which stabilizes the nucleophile and reduces its reactivity. Therefore, polar protic solvents tend to slow down SN2 reactions.
Polar Aprotic Solvents: Solvents like acetone, dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO) are polar but lack the ability to form hydrogen bonds. In these solvents, anionic nucleophiles are less solvated and therefore more "naked" and reactive. Consequently, polar aprotic solvents are the preferred choice for conducting SN2 reactions as they lead to significantly faster reaction rates.
Regioselective and Stereoselective Ring-Opening Reactions of the 1,3-Dioxane (B1201747) Core
The 1,3-dioxane ring is an acetal (B89532) and is generally stable under neutral and basic conditions. However, it can undergo ring-opening reactions under acidic, reductive, or oxidative conditions.
Acid-Catalyzed Ring Opening Mechanisms
In the presence of an acid, the 1,3-dioxane ring can be cleaved. The mechanism involves the protonation of one of the oxygen atoms, converting it into a good leaving group (an alcohol). This is followed by the departure of the leaving group to form an oxocarbenium ion intermediate. This intermediate is then attacked by a nucleophile present in the reaction medium.
The regioselectivity of the ring opening would depend on the stability of the potential carbocation-like character in the transition state. In the case of this compound, the substituent is not directly on a carbon atom of the acetal functionality, and therefore, the electronic effect on the ring cleavage would be minimal. Attack of a nucleophile would likely occur at either of the two acetal carbons, leading to a mixture of products.
Reductive and Oxidative Cleavage Pathways
Reductive Cleavage: The 1,3-dioxane ring can be reductively cleaved using reducing agents such as lithium aluminum hydride (LiAlH₄) in the presence of a Lewis acid like aluminum chloride (AlCl₃). This reaction typically proceeds via the formation of an oxocarbenium ion, which is then reduced by a hydride transfer. The regioselectivity of this reaction is influenced by steric and electronic factors of any substituents on the dioxane ring.
Oxidative Cleavage: While 1,3-dioxanes are generally stable to many oxidizing agents, strong oxidants can lead to the cleavage of the ring. The specific products of oxidative cleavage would depend on the oxidant used and the reaction conditions.
Summary of Expected Reactivity
| Reaction Type | Reagents | Expected Major Pathway/Product | Key Considerations |
| Nucleophilic Substitution | Strong, non-bulky nucleophiles (e.g., CN⁻, N₃⁻, RS⁻) in a polar aprotic solvent (e.g., DMSO, DMF) | SN2 substitution at the bromomethyl carbon | Primary substrate strongly favors SN2. Polar aprotic solvents enhance nucleophilicity. |
| Acid-Catalyzed Ring Opening | Strong acid (e.g., HCl, H₂SO₄) in the presence of a nucleophile (e.g., H₂O) | Cleavage of the 1,3-dioxane ring to form a diol derivative | Proceeds via an oxocarbenium ion intermediate. |
| Reductive Cleavage | LiAlH₄/AlCl₃ | Reductive opening of the 1,3-dioxane ring | Lewis acid is required to activate the acetal. |
| Oxidative Cleavage | Strong oxidizing agents | Cleavage of the 1,3-dioxane ring | Products depend on the specific oxidant and conditions. |
Exploration of Hanessian-Hullar and Related Fragmentation Reactions
The Hanessian-Hullar reaction classically describes the oxidative ring-opening of benzylidene acetals of 1,3-diols using N-Bromosuccinimide (NBS), which results in the formation of brominated benzoate (B1203000) esters. synarchive.com This reaction proceeds through a radical mechanism initiated by NBS, leading to the abstraction of the benzylic hydrogen, followed by rearrangement and fragmentation of the dioxane ring.
While this compound lacks the typical benzylidene group that facilitates the classic Hanessian-Hullar pathway, related fragmentation processes can be envisaged. The reaction's core principle involves the generation of a radical or cationic intermediate on the acetal ring, which triggers a C-O bond cleavage. In the case of carbohydrate-derived 4,6-O-benzylidene acetals, NBS-mediated fragmentation leads to regioselective cleavage, preferentially at the C6-O6 bond, to yield a 6-bromo-6-deoxy derivative and a 4-O-benzoyl group. nih.gov
For this compound, fragmentation would require activation at a different position, potentially initiated by a Lewis acid or under specific mass spectrometry conditions. Theoretical studies on the fragmentation of 1,3-dioxane derivatives in mass spectrometry reveal that different diastereoisomers can produce distinct fragment ions, suggesting that ion conformation plays a crucial role in directing the fragmentation pathways. nih.gov
Table 1: Key Features of the Hanessian-Hullar Reaction
| Feature | Description | Relevant Reagents |
|---|---|---|
| Substrate | Typically a benzylidene acetal of a 1,3-diol. | Benzylidene acetals |
| Reagent | N-Bromosuccinimide (NBS) is the characteristic reagent. | NBS, Barium Carbonate |
| Mechanism | Involves radical initiation and cleavage of a C-O bond within the acetal ring. | Radical initiators |
| Product | A bromoalkoxy benzoate derivative resulting from ring fragmentation. | 3-Bromopropyl benzoates |
Elimination Reactions Leading to Unsaturated 1,3-Dioxane Derivatives
A primary application of brominated 1,3-dioxane derivatives is their participation in elimination reactions to form unsaturated products. thieme-connect.de For this compound, the presence of the bromomethyl group allows for the base-mediated elimination of hydrogen bromide (HBr) to generate an exocyclic double bond.
This transformation typically involves treating the substrate with a suitable base, which abstracts a proton from the carbon atom of the dioxane ring adjacent to the bromomethyl-substituted carbon (C4). The resulting carbanion then expels the bromide ion in an E1cB or E2-like mechanism to form 4-methylene-1,3-dioxane. The choice of base and reaction conditions can influence the efficiency and regioselectivity of this process. The synthesis of chiral 5-(bromomethylene)-1,3-dioxanes has been achieved using chiral bases, indicating that such eliminations can be controlled stereoselectively. thieme-connect.de
Table 2: Representative Elimination Reaction
| Starting Material | Base | Product | Reaction Type |
|---|---|---|---|
| This compound | Potassium tert-butoxide | 4-Methylene-1,3-dioxane | Dehydrobromination |
Radical Processes Involving the Bromomethyl Group
The carbon-bromine bond in this compound is susceptible to homolytic cleavage under the influence of heat, UV light, or radical initiators, making it a precursor for radical-mediated reactions. lumenlearning.commasterorganicchemistry.com The initiation step generates a bromine radical and a primary alkyl radical centered on the methylene (B1212753) group attached to the dioxane ring, the (1,3-dioxan-4-yl)methyl radical.
Once formed, this radical can participate in a variety of propagation steps characteristic of radical chain reactions: lumenlearning.com
Hydrogen Abstraction: The radical can abstract a hydrogen atom from a suitable donor, such as tributyltin hydride (n-Bu₃SnH), leading to the formation of 4-methyl-1,3-dioxane. uchicago.edu This represents a net reduction of the starting material.
Addition to Unsaturated Systems: The radical can add across carbon-carbon double or triple bonds, forming a new carbon-carbon bond and generating a new radical species that can continue the chain reaction.
Termination: The reaction chain is terminated when two radical species combine. lumenlearning.com
The stability of the intermediate radical and the reaction conditions dictate the outcome of these processes. Radical initiators like azobisisobutyronitrile (AIBN) are commonly used to facilitate these transformations at moderate temperatures. uchicago.edu
Cyclization and Annelation Reactions as a Framework Building Block
The electrophilic nature of the carbon atom in the bromomethyl group makes this compound a valuable building block for constructing more complex molecular architectures through cyclization and annelation reactions. Annelation, the formation of a new ring fused to an existing one, can be achieved using the dioxane moiety as a structural foundation.
For instance, pyrrolidine (B122466) enamines derived from 1,3-dioxan-5-ones have been shown to undergo α,α'-annelation reactions with methyl α-(bromomethyl)acrylate to create bridged 2,4-dioxabicyclo[3.3.1]nonane systems with high stereocontrol. kcl.ac.uknih.gov Although this example uses a different isomer, it highlights the capability of the dioxane ring system to participate in complex ring-forming cascades where a bromomethyl-containing reagent acts as the key electrophile.
Similarly, this compound can serve as an electrophilic partner in intramolecular cyclization reactions. If attached to a molecule containing a tethered nucleophile (e.g., an alcohol, amine, or stabilized carbanion), base or metal-mediated reactions can induce ring closure to form fused or spirocyclic systems incorporating the 1,3-dioxane unit. Gold-catalyzed annulation reactions have also been employed to construct larger oxygen-containing heterocycles like 1,4-dioxepanes and 1,5-dioxocanes from related starting materials. rsc.org
Metal-Mediated and Organocatalytic Transformations
The reactivity of the C-Br bond in this compound can be harnessed and modulated through the use of metal catalysts and organocatalysts, opening avenues for a wide range of functionalizations. nih.govdntb.gov.ua
Metal-Mediated Transformations: Transition metals, particularly palladium, nickel, and copper, are widely used to catalyze cross-coupling reactions involving alkyl halides. mdpi.com The C(sp³)-Br bond of this compound can undergo oxidative addition to a low-valent metal center (e.g., Pd(0) or Ni(0)). The resulting organometallic intermediate can then participate in various cross-coupling reactions:
Suzuki Coupling: Reaction with an organoboron reagent.
Stille Coupling: Reaction with an organotin reagent.
Negishi Coupling: Reaction with an organozinc reagent.
These reactions allow for the formation of a new carbon-carbon bond, attaching diverse alkyl, vinyl, aryl, or alkynyl groups to the methylene linker of the dioxane moiety. Furthermore, conversion of the bromomethyl group to an organomagnesium (Grignard) or organolithium reagent via metal-halogen exchange provides a nucleophilic species capable of reacting with a wide array of electrophiles.
Organocatalytic Transformations: Organocatalysis utilizes small organic molecules to catalyze chemical reactions, avoiding the use of potentially toxic or expensive metals. researchgate.netrsc.org For this compound, organocatalysis can be applied primarily to nucleophilic substitution reactions at the bromomethyl group. Chiral organocatalysts, such as amines, thioureas, or phosphines, can activate either the nucleophile or the electrophile to facilitate enantioselective substitutions, leading to the formation of chiral products. For example, a phase-transfer catalyst could be employed to mediate the reaction between this compound and a nucleophile under biphasic conditions, a common strategy in asymmetric synthesis. princeton.edu
Strategic Applications of 4 Bromomethyl 1,3 Dioxane As a Key Synthetic Intermediate and Building Block
Utilization in the Synthesis of Complex Organic Architectures
The unique structure of 4-(bromomethyl)-1,3-dioxane makes it an important precursor in the synthesis of intricate molecular frameworks. The 1,3-dioxane (B1201747) moiety can be viewed as a masked version of a 1,3-diol, specifically glycerol (B35011). This allows chemists to introduce a three-carbon glycerol backbone into a target molecule in a protected form. The reactive bromomethyl handle serves as the primary point for chemical modification and elaboration, enabling the construction of larger carbon skeletons.
For instance, in the synthesis of pharmacologically active compounds, the dioxane ring can be carried through multiple synthetic steps before being deprotected under acidic conditions to reveal the diol. This strategy is employed to enhance selectivity and avoid unwanted side reactions with other functional groups present in the molecule. The robust nature of the dioxane acetal (B89532) allows for a wide range of chemical transformations to be performed on the bromomethyl group and other parts of the molecule without affecting the protected diol.
Role as a Chiral Building Block in Asymmetric Synthesis
Asymmetric synthesis is a critical field in chemistry, particularly for the creation of pharmaceuticals and natural products where specific stereoisomers are required for biological activity. nih.gov Chiral building blocks, which are enantiomerically pure starting materials, are fundamental to this process. nih.govscispace.com this compound can be prepared from chiral precursors, allowing for the synthesis of enantiomerically enriched target molecules.
When derived from a chiral 1,3-diol, the resulting chiral this compound can be used to introduce stereocenters into a molecule with a high degree of control. The stereochemistry of the dioxane ring directs the approach of reagents and influences the stereochemical outcome of subsequent reactions. This catalyst- and substrate-controlled approach is essential for building complex molecules with multiple stereocenters. nih.gov Chiral phosphoric acid catalysts, for example, have been developed for the enantioselective construction of 1,3-dioxane systems, which can then be transformed into optically active 1,3-polyol motifs, key components of polyketide natural products. rsc.org
Precursor for Diverse Functionalized Organic Molecules
The reactivity of the carbon-bromine bond in this compound allows it to be a starting point for a multitude of functional group interconversions.
The bromomethyl group can be readily converted into valuable carbonyl functionalities. One common method involves the formation of a Grignard reagent, which is then reacted with a suitable electrophile. For example, bubbling carbon dioxide through a solution of the corresponding Grignard reagent, followed by an acidic workup, yields a carboxylic acid. wisc.edu This two-step process effectively adds a carboxyl group to the molecule. While the direct conversion of carboxylic acids to aldehydes can be challenging, multi-step procedures starting from the bromide are synthetically viable. researchgate.net
| Starting Material | Reagents | Intermediate | Product | Functional Group Transformation |
| This compound | 1. Mg, Ether 2. CO2 3. H3O+ | Grignard Reagent | (1,3-Dioxan-4-yl)acetic acid | -CH2Br → -CH2COOH |
| This compound | Various (e.g., Sommelet reaction, Kornblum oxidation) | N/A | 1,3-Dioxane-4-carbaldehyde | -CH2Br → -CHO |
The bromomethyl group is an excellent electrophile for nucleophilic substitution reactions. This allows for the straightforward introduction of various heteroatom-containing functional groups.
Ethers: Reaction with sodium alkoxides (NaOR) results in the formation of ethers, where the bromine atom is displaced by an alkoxy group (-OR).
Azides: Treatment with sodium azide (B81097) (NaN3) in a polar aprotic solvent like DMF provides the corresponding organic azide. dntb.gov.ua Organic azides are versatile intermediates, notably used in "click chemistry" and for the synthesis of amines and other nitrogen heterocycles. dntb.gov.ua
Nitrogen-Containing Compounds: Primary and secondary amines can act as nucleophiles to displace the bromide, leading to the formation of secondary and tertiary amines, respectively. This is a common method for building more complex amine-containing structures.
| Reagent | Product | Compound Class |
| Sodium Methoxide (NaOCH3) | 4-(Methoxymethyl)-1,3-dioxane | Ether |
| Sodium Azide (NaN3) | 4-(Azidomethyl)-1,3-dioxane | Azide |
| Pyrrolidine (B122466) | 4-(Pyrrolidin-1-ylmethyl)-1,3-dioxane | Tertiary Amine |
One of the most powerful applications of alkyl halides in synthesis is the formation of organometallic reagents. This compound readily reacts with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), to form the corresponding Grignard reagent, (1,3-dioxan-4-ylmethyl)magnesium bromide. wikipedia.orgadichemistry.com
Reaction: R-Br + Mg → R-MgBr mnstate.edu
The formation of the Grignard reagent reverses the polarity of the carbon atom attached to the halogen, a concept known as "umpolung." adichemistry.com The carbon atom in the C-Mg bond becomes nucleophilic and is a potent base. mnstate.eduyoutube.com This reactivity allows it to form new carbon-carbon bonds by reacting with a wide range of electrophiles, including aldehydes, ketones, esters, and epoxides. youtube.com The reaction must be conducted under strictly anhydrous conditions, as Grignard reagents react rapidly with protic compounds like water. adichemistry.com
Integration into Heterocyclic and Spirocyclic Systems
The dual functionality of this compound makes it a suitable building block for constructing more complex ring systems. The dioxane ring itself can be a terminal part of a larger heterocyclic structure, or it can be used as a scaffold to build spirocyclic systems. nih.govmdpi.comdntb.gov.ua
For example, the Grignard reagent derived from this compound can be used to attack an electrophilic center within the same molecule, leading to an intramolecular cyclization and the formation of a new ring fused or bridged to the dioxane. Alternatively, the bromomethyl group can be used to alkylate a nucleophilic site on another heterocyclic ring, thereby linking the two systems. The synthesis of conformationally restricted 1,3-dioxanes, which can serve as ligands for various receptors, often involves intramolecular reactions to form bridged tricyclic systems. nih.gov These strategies are invaluable in medicinal chemistry for creating novel scaffolds with defined three-dimensional shapes.
Contributions to Polymer Chemistry and Advanced Material Science
Following a comprehensive review of scientific literature and patent databases, there is currently no specific, publicly available research detailing the direct application of this compound as a monomer, initiator, or modifying agent in polymer chemistry or advanced material science.
While research exists on the polymerization of related cyclic ethers, such as other substituted 1,3-dioxane and 1,3-dioxolane (B20135) derivatives, the explicit contributions of this compound to this field are not documented in the reviewed sources. Therefore, detailed research findings, data on polymerization kinetics, or the properties of resulting polymers specifically derived from this compound cannot be provided at this time.
Further research would be necessary to explore the potential of this compound as a building block for novel polymers and advanced materials. Such studies would need to investigate its reactivity in various polymerization reactions, such as ring-opening polymerization, and characterize the thermal, mechanical, and chemical properties of any resulting polymeric materials.
Advanced Methodologies for Structural and Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques
NMR spectroscopy is the cornerstone for determining the structure of 4-(bromomethyl)-1,3-dioxane in solution. Through a combination of one-dimensional and two-dimensional experiments, a complete picture of the proton and carbon framework, as well as the molecule's conformational preferences, can be established.
¹H NMR Spectroscopy for Proton Environment and Coupling Analysis
The ¹H NMR spectrum of this compound provides critical information about the number of distinct proton environments, their electronic surroundings, and their spatial relationships through spin-spin coupling. The 1,3-dioxane (B1201747) ring typically adopts a chair conformation, leading to chemically and magnetically non-equivalent axial and equatorial protons.
The key proton signals for this compound are found on the bromomethyl group (-CH₂Br) and at positions C2, C4, C5, and C6 of the dioxane ring.
Bromomethyl Protons (H-7): The two protons on the carbon bearing the bromine atom are diastereotopic. They are expected to appear as a doublet of doublets (dd) or an AB quartet due to geminal coupling and coupling with the methine proton at C4. The electron-withdrawing effect of the bromine atom shifts this signal downfield, typically in the range of δ 3.4-3.6 ppm.
Ring Protons:
H-4: The single proton at the substituted C4 position is a methine proton. Its signal would be a multiplet due to coupling with the adjacent protons at C5 and the bromomethyl group. Its chemical shift is influenced by the attached oxygen and the bromomethyl group.
H-2, H-5, H-6: The methylene (B1212753) protons on the ring (at C2, C5, and C6) will exhibit complex splitting patterns. The protons at C2 (H-2a and H-2e) and C6 (H-6a and H-6e) are diastereotopic, giving rise to separate signals for the axial and equatorial positions. docbrown.info The axial protons are typically shielded and appear at a higher field (lower ppm) compared to their equatorial counterparts. chemicalbook.com The protons at C5 will also be diastereotopic and will couple with protons at C4 and C6.
Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Splitting Pattern | Coupling Constants (J, Hz) |
|---|---|---|---|
| H-7 (CH₂Br) | ~3.4 - 3.6 | dd or ABq | ²J ≈ 10-12 (geminal), ³J ≈ 4-8 (vicinal with H-4) |
| H-4 | ~4.0 - 4.3 | m | Coupling to H-5a, H-5e, and H-7 protons |
| H-6a, H-6e | ~3.7 - 4.2 | m | Complex geminal and vicinal coupling |
| H-2a, H-2e | ~4.8 - 5.1 | m | Complex geminal and vicinal coupling |
| H-5a, H-5e | ~1.5 - 2.0 | m | Complex geminal and vicinal coupling |
¹³C NMR Spectroscopy for Carbon Skeleton and Hybridization States
The ¹³C NMR spectrum provides a direct count of the non-equivalent carbon atoms in the molecule and indicates their hybridization and chemical environment. For this compound, five distinct signals are expected.
Bromomethyl Carbon (C-7): This sp³-hybridized carbon is directly attached to the electronegative bromine atom, causing its signal to appear in the range of δ 30-40 ppm.
Ring Carbons:
C-4: This methine carbon is bonded to an oxygen and the bromomethyl group, resulting in a downfield shift to approximately δ 75-80 ppm.
C-2: This is the acetal (B89532) carbon, situated between two oxygen atoms, which causes significant deshielding. Its signal is expected to be the most downfield of the ring carbons, typically appearing around δ 94-95 ppm, similar to the parent 1,3-dioxane. docbrown.info
C-6: This methylene carbon is adjacent to an oxygen atom and is expected to resonate in the region of δ 65-70 ppm. docbrown.info
C-5: This methylene carbon is the most shielded of the ring carbons, with an expected chemical shift around δ 25-30 ppm. docbrown.info
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Hybridization | Predicted Chemical Shift (δ, ppm) |
|---|---|---|
| C-7 (CH₂Br) | sp³ | ~30 - 40 |
| C-4 | sp³ | ~75 - 80 |
| C-6 | sp³ | ~65 - 70 |
| C-2 | sp³ | ~94 - 95 |
| C-5 | sp³ | ~25 - 30 |
Two-Dimensional NMR Methodologies (e.g., COSY, HSQC, HMBC) for Connectivity Elucidation
While 1D NMR provides foundational data, 2D NMR techniques are essential for unambiguously assigning signals and confirming the molecular structure by mapping out the connectivity between atoms. docbrown.info
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically through two or three bonds. For this compound, COSY would show correlations between H-4 and the protons on C-5 and C-7. It would also map the coupling network between the protons at C-5 and C-6, and between C-2 and its neighbors, confirming the sequence of atoms within the ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached (one-bond ¹H-¹³C correlation). HSQC is invaluable for definitively assigning each proton signal to its corresponding carbon atom in the skeleton, for example, linking the proton multiplet at δ ~4.1 ppm to the C-4 carbon at δ ~78 ppm.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range correlations between protons and carbons, typically over two to three bonds (²J_CH and ³J_CH). This is crucial for connecting different fragments of the molecule. Key HMBC correlations would include:
A cross-peak between the bromomethyl protons (H-7) and the ring carbons C-4 and C-5.
Correlations from the H-4 proton to carbons C-2, C-5, C-6, and C-7.
Dynamic NMR Studies for Conformational Interconversion Barriers
The 1,3-dioxane ring is not static; it undergoes a dynamic equilibrium, primarily through a chair-to-chair interconversion via a twist-boat intermediate. The substituent at the C-4 position influences both the conformational equilibrium and the energy barrier to this inversion.
Dynamic NMR (DNMR) studies, which involve recording spectra at variable temperatures, can be used to determine the Gibbs free energy of activation (ΔG‡) for this process. At room temperature, the chair-to-chair interconversion is typically fast on the NMR timescale, resulting in averaged signals for the axial and equatorial protons. As the temperature is lowered, this inversion slows down. At a certain point, the coalescence temperature (Tc), the distinct signals for the axial and equatorial protons begin to broaden and merge. Below Tc, at the slow-exchange limit, sharp, separate signals for each conformer's axial and equatorial protons can be observed.
By analyzing the line shape changes or using the coalescence temperature, the rate constant (k) for the interconversion can be calculated, which in turn allows for the determination of the energy barrier. For substituted 1,3-dioxanes, these barriers provide insight into the steric and electronic effects of the substituent on the ring's flexibility. Quantum-chemical studies on related 5-substituted 1,3-dioxanes have estimated potential barriers for conformational isomerizations, providing a theoretical framework for interpreting experimental DNMR data. chemicalbook.com
Vibrational Spectroscopy for Functional Group Identification and Conformational Insights
Vibrational spectroscopy probes the molecular vibrations of a compound and is highly sensitive to the functional groups present.
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and effective method for identifying the key functional groups in this compound. The spectrum is characterized by absorptions corresponding to the stretching and bending vibrations of its bonds.
C-H Stretching: The sp³ C-H stretching vibrations of the methylene and methine groups on the ring and the bromomethyl substituent are expected to appear in the 2850-3000 cm⁻¹ region. docbrown.info
C-O-C Stretching: The most characteristic feature of the 1,3-dioxane ring is the strong C-O-C (ether) stretching vibrations. Due to the cyclic structure, multiple strong bands are typically observed in the 1000-1200 cm⁻¹ range. For the parent 1,3-dioxane, prominent absorptions are noted between 1070 and 1140 cm⁻¹. rsc.org
C-Br Stretching: The vibration associated with the carbon-bromine bond is found in the fingerprint region of the spectrum, typically appearing as a medium to strong band in the 600-700 cm⁻¹ range.
Table 3: Characteristic FTIR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Intensity |
|---|---|---|---|
| C-H Stretch | CH₂, CH (sp³) | 2850 - 3000 | Medium-Strong |
| C-O-C Stretch | Cyclic Ether | 1000 - 1200 | Strong |
| C-Br Stretch | Alkyl Bromide | 600 - 700 | Medium-Strong |
| CH₂ Bend/Scissor | CH₂ | ~1450 - 1470 | Medium |
X-ray Crystallography for Solid-State Structure Determination and Absolute Configuration
Single-crystal X-ray crystallography stands as the definitive analytical method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unambiguous data on bond lengths, bond angles, and torsional angles, revealing the exact conformation of the molecule in the solid state. Although no published crystal structure for this compound was identified in the reviewed literature, the application of this technique would yield critical structural insights.
For this compound, which is a chiral molecule due to the stereocenter at the C4 position, X-ray crystallography is the primary method for determining the absolute configuration of a single enantiomer. By analyzing the anomalous dispersion of X-rays by the atoms, particularly the heavier bromine atom, the absolute stereochemistry (R or S configuration) can be unequivocally assigned.
A crystallographic study would also illuminate the intermolecular interactions that govern the crystal packing. These can include van der Waals forces and potential weak hydrogen bonds or halogen bonds involving the bromine atom and oxygen atoms of neighboring molecules. This information is fundamental to understanding the material's solid-state properties.
Table 2: Crystallographic Parameters to be Determined for this compound
| Parameter | Description | Value |
|---|---|---|
| Chemical Formula | C₅H₉BrO₂ | To be confirmed |
| Formula Weight | 181.03 g/mol | To be confirmed |
| Crystal System | The geometric shape of the unit cell | To be determined |
| Space Group | The symmetry elements of the crystal | To be determined |
| Unit Cell Dimensions (a, b, c, α, β, γ) | The lengths and angles of the unit cell axes | To be determined |
| Volume (V) | The volume of the unit cell | To be determined |
| Z | The number of molecules per unit cell | To be determined |
| Density (calculated) | The calculated density of the crystal | To be determined |
Mass Spectrometry Techniques for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is an essential technique for determining the molecular weight of a compound and deducing its structure from fragmentation patterns. The molecular formula of this compound is C₅H₉BrO₂. Due to the natural isotopic abundance of bromine (⁷⁹Br at ~50.7% and ⁸¹Br at ~49.3%), the molecular ion (M⁺) in the mass spectrum will appear as a characteristic pair of peaks (an M⁺ and M+2 peak) of nearly equal intensity, separated by two mass-to-charge (m/z) units.
Upon electron ionization, the molecular ion becomes energetically unstable and undergoes fragmentation. chemguide.co.uk The fragmentation pattern can be predicted by considering the known behavior of the 1,3-dioxane ring and the influence of the bromomethyl substituent. docbrown.info
Key fragmentation pathways would likely include:
Loss of a bromine radical: This would result in a prominent peak at m/z 101 ([C₅H₉O₂]⁺). This cation would be a primary fragment due to the relative stability of the resulting carbocation and the lability of the C-Br bond.
Loss of the bromomethyl radical (•CH₂Br): Cleavage of the C-C bond between the ring and the substituent would yield a fragment at m/z 87, corresponding to the [C₄H₇O₂]⁺ ion.
Ring Cleavage: The 1,3-dioxane ring itself can fragment. Common fragmentation patterns for 1,3-dioxane involve the loss of formaldehyde (B43269) (CH₂O, 30 Da) or other small neutral molecules, leading to a series of smaller fragment ions. docbrown.infonist.gov For example, a fragment at m/z 57 ([C₃H₅O]⁺) is a characteristic peak in the spectrum of 1,3-dioxane and would also be expected here. docbrown.info
The base peak in the spectrum would be the most stable fragment formed.
Table 3: Predicted Major Ions in the Mass Spectrum of this compound
| m/z (for ⁷⁹Br / ⁸¹Br) | Proposed Fragment Ion | Identity of Lost Neutral Fragment |
|---|---|---|
| 180 / 182 | [C₅H₉BrO₂]⁺ | (Molecular Ion) |
| 101 | [C₅H₉O₂]⁺ | •Br |
| 87 | [C₄H₇O₂]⁺ | •CH₂Br |
| 57 | [C₃H₅O]⁺ | C₂H₄BrO• |
Computational and Theoretical Investigations of 4 Bromomethyl 1,3 Dioxane
Quantum Chemical Calculations for Geometry Optimization and Electronic Structure
Quantum chemical calculations are fundamental to understanding the intrinsic properties of 4-(bromomethyl)-1,3-dioxane at the atomic level. These methods are used to determine the most stable three-dimensional arrangement of atoms (geometry optimization) and to describe the distribution and energies of electrons within the molecule (electronic structure).
Density Functional Theory (DFT) has become a primary method for studying the ground state properties of organic molecules due to its balance of accuracy and computational efficiency. For derivatives of 1,3-dioxane (B1201747), hybrid DFT functionals such as B3LYP and B3PW91, combined with Pople-style basis sets like 6-31G(d) or larger, are commonly employed to predict molecular geometries and energies. researchgate.netresearchgate.net
In the case of this compound, DFT calculations would be essential for optimizing the geometry of its various conformers. The primary conformational equilibrium involves the chair form of the 1,3-dioxane ring with the bromomethyl substituent in either an equatorial or an axial position. DFT calculations predict that, like other 4-substituted 1,3-dioxanes, the chair conformer is the most stable arrangement. researchgate.net The calculations would precisely determine bond lengths, bond angles, and dihedral angles. The bromomethyl group, being sterically demanding, is expected to strongly prefer the equatorial orientation to minimize unfavorable 1,3-diaxial interactions with the axial hydrogens at the C2 and C6 positions.
Table 1: Predicted Ground State Geometric Parameters for Equatorial this compound (Based on DFT Calculations of Analogous Compounds)
| Parameter | Typical Value (1,3-Dioxane Ring) | Predicted Value for this compound |
|---|---|---|
| C-O Bond Length | ~1.42 Å | ~1.42 Å |
| C-C Bond Length | ~1.53 Å | ~1.53 Å |
| C4-C(side chain) Bond Length | ~1.54 Å (for methyl) | ~1.54 Å |
| C(side chain)-Br Bond Length | N/A | ~1.95 Å |
| O-C-O Angle | ~112° | ~112° |
| C-C-C Angle | ~110° | ~110° |
While DFT is highly effective, other quantum mechanical methods also provide valuable insights. Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), offer a systematic way to approach the exact solution of the Schrödinger equation, though often at a higher computational cost. researchgate.netresearchgate.net Semi-empirical methods, which use parameters derived from experimental data, can also be applied for faster, albeit less accurate, calculations.
Table 2: Calculated Electronic Descriptors for 1,3-Dioxane and Predicted Influence on this compound
| Electronic Descriptor | Calculated Value for 1,3-Dioxane | Predicted Trend for this compound |
|---|---|---|
| Dipole Moment | ~2.0 D | Increased (> 2.0 D) |
| HOMO Energy | ~ -10.5 eV | Lowered (< -10.5 eV) |
| LUMO Energy | ~ 4.0 eV | Lowered (< 4.0 eV) |
| HOMO-LUMO Gap | ~ 14.5 eV | Slightly decreased |
Conformational Analysis through Molecular Modeling
The flexibility of the six-membered ring and the rotation of the side chain mean that this compound can exist in multiple conformations. Molecular modeling is used to explore these different spatial arrangements, their relative energies, and the energy barriers that separate them.
The conformational landscape of a molecule can be visualized through its Potential Energy Surface (PES), which plots the molecule's energy as a function of its geometry. For this compound, two primary conformational processes are of interest: the inversion of the 1,3-dioxane ring and the rotation of the bromomethyl side chain.
Computational studies on 1,3-dioxane and its derivatives show that the ring inversion from one chair conformation to the other proceeds through several higher-energy intermediates, including twist-boat and boat forms. researchgate.netresearchgate.netresearchgate.net A full mapping of the PES would involve systematically changing key dihedral angles of the ring and calculating the energy at each point. This reveals the lowest energy pathways for interconversion. For a 4-substituted dioxane, the pathway involves passing through transition states that resemble half-chair and sofa conformations. researchgate.net
Similarly, the rotation of the C4-C(side chain) bond can be mapped. By systematically rotating the bromomethyl group around this bond and calculating the energy at each step, a rotational energy profile can be generated. This profile would reveal the most stable staggered conformations and the transition states corresponding to eclipsed conformations. The rotational barrier is influenced by steric interactions between the bromine atom and the hydrogen atoms on the dioxane ring.
A key outcome of conformational analysis is the quantification of the energy differences between stable conformers and the energy barriers for their interconversion. For this compound, the most significant energy difference is between the equatorial and axial chair conformers. Due to the steric bulk of the bromomethyl group, the equatorial conformer is significantly more stable than the axial one. The energy difference, often referred to as the A-value or conformational free energy, is expected to be substantial. For comparison, the A-value for a methyl group at the C4 position is approximately 2.9 kcal/mol. Given the larger size of bromine compared to hydrogen, the A-value for the bromomethyl group is predicted to be even larger.
The energy barrier to ring inversion is another critical parameter. For the parent 1,3-dioxane, the barrier is around 10-11 kcal/mol. The presence of a substituent at the C4 position can slightly alter this barrier. Computational methods like DFT can calculate these barriers by locating the transition state structures on the potential energy surface. researchgate.net
Table 3: Calculated Conformational Energies and Barriers for 1,3-Dioxane Derivatives (kcal/mol)
| Compound | ΔE (Axial - Equatorial) | Ring Inversion Barrier (Chair to Twist) | Side Chain Rotational Barrier |
|---|---|---|---|
| 1,3-Dioxane | N/A | ~10.5 kcal/mol researchgate.net | N/A |
| 4-Methyl-1,3-dioxane | ~2.9 kcal/mol researchgate.net | ~10.8 kcal/mol researchgate.net | ~3.0 kcal/mol |
| This compound (Predicted) | > 3.0 kcal/mol | ~11.0 kcal/mol | > 3.0 kcal/mol |
Analysis of Stereoelectronic Effects within the 1,3-Dioxane Ring and Bromomethyl Group
Stereoelectronic effects are interactions between electron orbitals that depend on the molecule's three-dimensional structure. In this compound, these effects play a crucial role in determining conformational preference and reactivity.
Anomeric and Homoanomeric Interactions (n(O) → σ(C-Br), n(O) → σ(C-H))
Stereoelectronic effects, such as anomeric and homoanomeric interactions, are crucial in dictating the conformation and reactivity of heterocyclic systems like 1,3-dioxane. nih.govacs.org These interactions involve the delocalization of electron density from a lone pair (n) of an oxygen atom into an adjacent antibonding sigma orbital (σ*).
In the 1,3-dioxane ring, the oxygen atoms possess lone pairs that can engage in such interactions. A key anomeric interaction involves the donation of electron density from an oxygen lone pair into the antibonding orbital of a C-H bond (n(O) → σ(C-H)). nih.gov Specifically, the axial lone pair of an oxygen atom (n(O)ax) can effectively overlap with the σ(C-H) orbital of an axial hydrogen atom on an adjacent carbon (C4, C6, or C2), leading to stabilization. acs.org
The presence of the bromomethyl group at the C4 position introduces additional interactions. A significant homoanomeric interaction can occur between the lone pairs of the ring oxygen atoms and the antibonding orbital of the C-Br bond (n(O) → σ(C-Br)). This is a through-space interaction where, depending on the conformation, a lone pair on O1 or O3 can donate electron density to the low-lying σ(C-Br) orbital. The strength of this interaction is highly dependent on the geometry and orbital overlap. nih.gov Such interactions are generally weaker than classical anomeric effects but become more significant when the acceptor σ* orbital is low in energy, as is the case for the C-Br bond due to the high electronegativity of bromine. nih.gov
Table 1: Key Anomeric and Homoanomeric Interactions in this compound
| Interaction Type | Donor Orbital | Acceptor Orbital | Predicted Consequence |
|---|---|---|---|
| Anomeric | n(O) | σ*(C-H) | Stabilization, C-H bond elongation |
| Homoanomeric | n(O) | σ*(C-Br) | Stabilization, C-Br bond elongation |
Hyperconjugation Effects (σ(C-C) → σ(C-O), σ(C-H) → σ(C-Br))
A significant interaction within the dioxane ring is the delocalization of electron density from a C-C bonding orbital into an adjacent C-O antibonding orbital (σ(C-C) → σ(C-O)). unimelb.edu.au For instance, the electrons in the σ orbital of the C4-C5 bond can be donated into the σ orbital of the C4-O3 bond. This interaction weakens the C-C bond while strengthening the C-O bond and contributes to the stability of the chair conformation.
The bromomethyl substituent introduces a particularly strong hyperconjugative interaction: σ(C-H) → σ*(C-Br). The electrons in the C-H bonds of the bromomethyl group can delocalize into the low-energy antibonding orbital of the C-Br bond. This delocalization helps to stabilize the molecule by dispersing the electron density and slightly weakening the C-H bonds involved.
Table 2: Primary Hyperconjugation Effects in this compound
| Interaction Type | Donor Orbital | Acceptor Orbital | Predicted Consequence |
|---|---|---|---|
| Ring Hyperconjugation | σ(C-C) | σ*(C-O) | Ring stabilization, influences bond lengths |
| Substituent Hyperconjugation | σ(C-H) | σ*(C-Br) | Stabilization, C-H bond weakening |
Frontier Molecular Orbital (FMO) Theory and Reactivity Predictionresearchgate.net
Frontier Molecular Orbital (FMO) theory is a fundamental concept in computational chemistry used to predict and explain the reactivity of molecules. wikipedia.orgepfl.ch It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) of one molecule and the Lowest Unoccupied Molecular Orbital (LUMO) of another. youtube.comyoutube.com The HOMO, being the orbital with the highest energy electrons, acts as an electron donor (nucleophile), while the LUMO, being the lowest energy empty orbital, acts as an electron acceptor (electrophile). youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. edu.krd
HOMO-LUMO Energy Gap Analysis for Electronic Stability and Reactivityresearchgate.net
The HOMO-LUMO energy gap (ΔE = E_LUMO - E_HOMO) is a critical parameter for assessing the electronic stability of this compound. A large energy gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap suggests that the molecule is more reactive and less stable. edu.krd
For this compound, the HOMO is expected to have significant contributions from the non-bonding lone pair orbitals of the oxygen and bromine atoms. The LUMO is likely to be dominated by the antibonding σ*(C-Br) orbital, given its low energy. The energy gap can be calculated using various computational methods, such as Density Functional Theory (DFT). This value helps predict how the molecule will behave in chemical reactions; for instance, a smaller gap might indicate susceptibility to nucleophilic substitution at the bromomethyl group.
Table 3: Representative FMO Data for 1,3-Dioxane Derivatives
| Parameter | Description | Typical Value (eV) | Implication for Reactivity |
|---|---|---|---|
| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | -7.0 to -8.5 | Indicates nucleophilic character (electron-donating ability) |
| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | +0.5 to +2.0 | Indicates electrophilic character (electron-accepting ability) |
Note: These are typical, illustrative values for dioxane systems; specific values for this compound require dedicated computation.
Molecular Electrostatic Potential (MESP) Surface Mapping for Reactive Sitesresearchgate.netuokerbala.edu.iq
The Molecular Electrostatic Potential (MESP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive behavior. mdpi.com The MESP map illustrates the electrostatic potential experienced by a positive point charge at various locations on the molecule's electron density surface.
Negative Potential Regions (Red/Yellow): These areas are electron-rich and correspond to sites susceptible to electrophilic attack. In this compound, these regions are expected around the oxygen and bromine atoms due to their electronegativity and lone pairs. mdpi.com
Positive Potential Regions (Blue): These areas are electron-poor and represent sites prone to nucleophilic attack. Positive potential is expected around the hydrogen atoms, particularly those attached to the carbon bearing the bromine atom (the methylene (B1212753) group) and the acetal (B89532) carbon (C2). dntb.gov.ua
The MESP surface provides a clear, intuitive picture of where a molecule is most likely to interact with other reagents, complementing the insights gained from FMO analysis. For this compound, the MESP would highlight the nucleophilic character of the oxygen atoms and the electrophilic character of the carbon atom attached to the bromine, indicating its role as the primary site for nucleophilic substitution reactions.
Computational Elucidation of Reaction Mechanisms and Transition Statesuokerbala.edu.iq
Computational chemistry is instrumental in mapping out the detailed pathways of chemical reactions, including the identification of intermediates and the characterization of transition states. rsc.orgsmu.edumdpi.com For compounds like this compound, theoretical studies can elucidate mechanisms such as thermal decomposition or substitution reactions.
A computational study on the thermal decomposition of related 5-nitro-5-bromo-1,3-dioxane provides a model for how such investigations are conducted. scispace.com Using DFT methods (e.g., M06-2X/6-311+G(d,p)), researchers can model the reaction pathway. scispace.com The process involves:
Geometry Optimization: Calculating the lowest-energy structures of the reactant, products, and any intermediates.
Transition State Search: Locating the saddle point on the potential energy surface that connects reactants to products. This structure represents the highest energy barrier of the reaction.
Frequency Analysis: Confirming the nature of the stationary points. A transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.
Intrinsic Reaction Coordinate (IRC) Calculations: Mapping the minimum energy path from the transition state down to the reactant and product to ensure the correct connection.
Through these calculations, key thermodynamic and kinetic parameters like activation energy (Ea) and Gibbs free energy of activation (ΔG‡) can be determined, providing quantitative insight into the reaction's feasibility and rate. scispace.com For this compound, such studies could clarify, for example, the mechanism of an SN2 reaction at the bromomethyl carbon, detailing the bond-forming and bond-breaking processes in the transition state.
Future Perspectives and Emerging Research Avenues for 4 Bromomethyl 1,3 Dioxane
Development of Novel Catalytic Systems for Functionalization
The functionalization of 4-(bromomethyl)-1,3-dioxane has predominantly relied on classical nucleophilic substitution reactions at the carbon-bromine (C-Br) bond. The future of its application lies in the development of novel catalytic systems that can activate this bond in new ways or enable reactions at other positions of the molecule.
Photoredox Catalysis : A significant area of emerging research is the use of visible-light photoredox catalysis to generate radical intermediates from alkyl halides. iu.eduresearchgate.net For this compound, this approach could enable the homolytic cleavage of the C-Br bond to form a primary alkyl radical. acs.orgnih.gov This highly reactive intermediate could then participate in a variety of transformations not accessible through traditional ionic pathways, such as additions to alkenes and arenes, and C-H functionalization reactions. acs.orgnih.gov The development of efficient photocatalysts, including iridium and ruthenium complexes or purely organic dyes, will be crucial for these advancements. researchgate.netrsc.org
Transition-Metal Catalysis : While palladium-catalyzed cross-coupling reactions are staples of organic synthesis, their application to primary alkyl bromides like this compound can be challenging. Future research could focus on developing nickel-based or copper-catalyzed systems, which are often more effective for C(sp³)–C(sp²) and C(sp³)–C(sp³) bond formation with alkyl halides. nih.gov These methods would allow the dioxanylmethyl moiety to be coupled with a wide range of aryl, vinyl, and alkyl partners, significantly broadening its synthetic utility.
Below is a table summarizing potential catalytic functionalizations for this compound.
| Catalytic System | Reactive Intermediate | Potential Transformation | Key Advantage |
|---|---|---|---|
| Visible-Light Photoredox | Primary Alkyl Radical | Addition to π-systems (alkenes, arenes) | Access to non-ionic reactivity, mild reaction conditions. rsc.org |
| Nickel/Copper Catalysis | Organometallic Species | Cross-coupling with aryl/vinyl halides/boronic acids | Efficient formation of C(sp³)–C(sp²) and C(sp³)–C(sp³) bonds. nih.gov |
Integration of Synthetic Pathways into Continuous Flow Chemistry
Continuous flow chemistry offers substantial advantages over traditional batch processing, including superior control over reaction parameters, enhanced safety, and streamlined scalability. mt.commt.com Integrating the synthesis and functionalization of this compound into flow systems represents a promising avenue for process intensification and safety improvement.
The synthesis of 1,3-dioxanes often involves the acid-catalyzed reaction of a diol with an aldehyde or ketone, a process that can be readily adapted to a flow reactor. researchgate.netwikipedia.orgnih.gov A continuous flow setup would allow for precise control of residence time and temperature, potentially improving yields and minimizing byproduct formation. Furthermore, subsequent reactions involving hazardous reagents, such as bromination or reactions with highly exothermic profiles, are significantly safer in flow reactors due to the small reaction volumes at any given time. vapourtec.compharmtech.com
A hypothetical multi-step flow process could involve:
Acetal (B89532) Formation : Pumping a solution of 1,3-propanediol, formaldehyde (B43269), and an acid catalyst through a heated reactor coil to continuously produce 1,3-dioxane (B1201747).
Functionalization : Merging the output stream with a brominating agent in a second reactor to introduce the bromomethyl group.
In-line Purification/Reaction : Passing the crude product through a scavenger resin to remove excess reagents before introducing a nucleophile in a third reactor for immediate substitution.
This integrated approach minimizes manual handling of intermediates and hazardous materials, reduces waste, and allows for on-demand production. pharmtech.comdtu.dk
| Parameter | Batch Processing | Continuous Flow Processing | Advantage of Flow |
| Safety | Large volume of hazardous reagents/intermediates. | Small inventory of hazardous materials at any time. pharmtech.com | Intrinsically safer, especially for exothermic or gaseous reactions. vapourtec.com |
| Heat Transfer | Limited by surface-area-to-volume ratio; risk of thermal runaways. | High surface-area-to-volume ratio; excellent heat control. | Precise temperature management, enabling access to new reaction windows. |
| Scalability | Requires larger reactors; non-linear scaling challenges. | Achieved by running the system for a longer duration ("scale-out"). mt.com | Predictable and linear scale-up from lab to production. |
| Process Control | Inhomogeneous mixing and temperature gradients. | Precise control over mixing, stoichiometry, and residence time. | Higher reproducibility and product quality. mt.com |
Exploration of Advanced Chiral Analogues for Stereocontrolled Synthesis
The introduction of chirality into the 1,3-dioxane ring transforms it from a simple protecting group or linker into a powerful chiral auxiliary capable of directing the stereochemical outcome of reactions. sigmaaldrich.comwikipedia.org Future research will likely focus on the design and application of novel chiral analogues of this compound for stereocontrolled synthesis.
By starting with enantiomerically pure 1,3-diols, it is possible to synthesize chiral 1,3-dioxanes. thieme-connect.de The stereogenic centers on the dioxane backbone can exert significant steric and electronic influence on reactions occurring at the bromomethyl group or on a substituent attached to it. This strategy can be used to achieve high levels of diastereoselectivity in reactions such as enolate alkylations, aldol (B89426) additions, and cycloadditions. wikipedia.orgnih.gov
Key research directions include:
Synthesis of Novel Chiral Diols : Expanding the library of available enantiopure 1,3-diols to create dioxane auxiliaries with different steric and electronic properties.
Catalytic Asymmetric Synthesis : Developing catalytic asymmetric methods for the synthesis of chiral dioxanes and dioxolanes from achiral precursors. nih.govnih.gov
Applications in Complex Synthesis : Utilizing these chiral building blocks in the total synthesis of natural products and pharmaceuticals, where precise control of multiple stereocenters is required. wikipedia.orgresearchgate.net
| Chiral Diol Precursor | Resulting Dioxane Type | Potential Synthetic Application |
| (2R,4R)-Pentanediol | C₂-symmetric dioxane | Diastereoselective enolate alkylation |
| (R)-1,3-Butanediol | Non-C₂-symmetric dioxane | Control in aldol and cycloaddition reactions |
| Chiral tartrate-derived diols | Dioxanes with additional functionality | Multi-functional chiral building blocks |
Interdisciplinary Applications in Functional Materials and Supramolecular Assemblies
The unique structural and chemical properties of the 1,3-dioxane moiety make it an attractive building block for materials science and supramolecular chemistry. The bromomethyl group provides a convenient anchor point for incorporating the molecule into larger, more complex architectures.
Functional Polymers : The cationic ring-opening polymerization of 1,3-dioxane and its derivatives can produce polyethers with specific properties. researchgate.netrsc.org By incorporating this compound as a comonomer, the resulting polymer can be functionalized with pendant bromomethyl groups. These groups can then be used for post-polymerization modification, such as cross-linking or grafting other molecules, to create functional materials like hydrogels, responsive polymers, or polymer-supported catalysts. Recent work has highlighted the potential of poly(dioxolane), a related cyclic acetal, as a chemically recyclable polymer with mechanical properties comparable to polyethylene. escholarship.org
Supramolecular Chemistry : The oxygen atoms in the 1,3-dioxane ring can act as hydrogen bond acceptors or coordinate with cations, similar to crown ethers. frontiersin.orgnih.govsiesascs.edu.in By attaching this compound to other molecular components, it is possible to design molecules that self-assemble into well-defined supramolecular structures. For example, reacting the compound with molecules containing complementary recognition sites could lead to the formation of liquid crystals, molecular capsules, or stimuli-responsive gels. The dioxane unit would provide a defined geometric constraint and polarity within the larger assembly.
Mechanistic Studies of Under-Explored Reactivity Modes
While the SN2 reactivity of the bromomethyl group is well-understood, other reaction pathways remain largely unexplored. Mechanistic studies, combining experimental and computational approaches, can uncover novel transformations and expand the synthetic utility of this compound.
Radical-Based Transformations : As mentioned in the context of catalysis, the generation of a primary radical from the C-Br bond is a key under-explored area. iu.edu The mechanism of radical formation (e.g., via photoredox catalysis or radical initiators) and the subsequent fate of the radical (e.g., intermolecular addition vs. intramolecular rearrangement) warrant detailed investigation. ump.edu.mybyjus.com Free radical bromination typically involves initiation, propagation, and termination steps, and understanding these for the dioxane substrate could allow for controlled radical-based functionalization. byjus.comma.edulibretexts.org
Ring-Opening Reactions : The 1,3-dioxane ring is generally stable but can be opened under specific conditions, such as strong Lewis or Brønsted acids. researchgate.netacs.org A systematic study of the regioselective ring-opening of this compound could yield valuable synthetic intermediates, such as monofunctionalized 1,3-diols. The presence of the bromomethyl group might influence the mechanism and selectivity of the ring-opening process, leading to new synthetic strategies.
Computational Modeling : Density Functional Theory (DFT) and other computational methods can be used to model transition states, calculate reaction barriers, and predict the feasibility of hypothetical reaction pathways. These studies can guide experimental work by identifying promising conditions for achieving novel reactivity, such as unusual cycloadditions or rearrangements involving the dioxane ring.
| Reactivity Mode | Conventional Understanding | Under-Explored Avenue | Potential Outcome |
| C-Br Bond Reactivity | Bimolecular Nucleophilic Substitution (SN2) | Single-Electron Transfer (SET) to form a radical iu.edu | Access to radical-mediated C-C bond formations and additions. |
| Dioxane Ring Reactivity | Stable protecting group | Lewis acid-mediated regioselective ring-opening researchgate.net | Controlled synthesis of functionalized diol derivatives. |
| Elimination Reactions | Generally not favored | Base-induced elimination to form an exocyclic methylene (B1212753) | Generation of a reactive dienophile for cycloaddition reactions. |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4-(Bromomethyl)-1,3-dioxane?
- Methodological Answer : The compound is typically synthesized via radical bromination. A standard approach involves reacting 1,3-dioxane derivatives with bromine (Br₂) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under reflux conditions . For lab-scale synthesis, dichloromethane (CH₂Cl₂) or carbon tetrachloride (CCl₄) are common solvents. Industrial methods may employ continuous flow processes to optimize safety and yield .
Q. How is the structure of this compound characterized experimentally?
- Methodological Answer : Structural elucidation relies on ¹H/¹³C NMR spectroscopy to identify substituent positions and coupling patterns. X-ray crystallography is critical for confirming stereochemistry and molecular conformation, often refined using software like SHELXL . For example, studies on analogous 1,3-dioxane derivatives reveal chair conformations with equatorial substituents, validated by density functional theory (DFT) calculations .
Advanced Research Questions
Q. What are the conformational dynamics of this compound in solution and solid states?
- Methodological Answer : NMR studies and X-ray analysis show that 1,3-dioxane derivatives adopt a chair conformation with equatorial orientation of substituents to minimize steric strain . Solvent interactions (e.g., chloroform) can stabilize specific conformers, as shown by DFT calculations at the PBE/3ζ level . Advanced studies should compare experimental data (e.g., NOESY for solution dynamics) with computational models to resolve discrepancies .
Q. How does the bromomethyl group influence reactivity in nucleophilic substitution reactions?
- Methodological Answer : The bromomethyl group acts as a leaving group , enabling SN2 reactions with nucleophiles (e.g., OH⁻, CN⁻). Reaction efficiency depends on steric hindrance and solvent polarity. For example, polar aprotic solvents like DMF enhance nucleophilicity, while bulky substituents on the dioxane ring may slow kinetics . Kinetic studies using GC-MS or HPLC can quantify substitution rates under varying conditions .
Q. What strategies address contradictions in crystallographic data for halogenated dioxanes?
- Methodological Answer : Discrepancies in bond lengths or angles may arise from crystal packing effects or twinning. Cross-validate using multiple refinement software (e.g., SHELXL and Olex2) and supplement with spectroscopic data. For ambiguous cases, high-resolution synchrotron X-ray data or low-temperature crystallography can improve accuracy .
Applications in Scientific Research
Q. How is this compound utilized in medicinal chemistry?
- Methodological Answer : The compound serves as a key intermediate for synthesizing bioactive molecules. For instance, bromomethyl derivatives are precursors to antiviral or antibacterial agents. Researchers optimize substitution patterns (e.g., replacing bromine with azide groups) to enhance bioactivity, followed by in vitro assays (e.g., MIC tests) to validate efficacy .
Q. What are the challenges in scaling up reactions involving this compound?
- Methodological Answer : Scaling requires mitigating hazards (e.g., bromine volatility). Continuous flow systems improve safety by controlling exothermic reactions and reducing bromine excess . Post-synthesis purification via column chromatography or recrystallization must balance yield and purity, monitored by TLC or HPLC .
Comparative Analysis
Q. How do structural modifications (e.g., methyl or phenyl groups) alter the properties of 1,3-dioxane derivatives?
- Methodological Answer : Adding methyl groups at the 2-position (e.g., 4-(Bromomethyl)-2,2-dimethyl-1,3-dioxane) increases steric bulk, reducing reactivity in SN2 reactions but enhancing thermal stability. Phenyl-substituted derivatives (e.g., 2-phenyl-1,3-dioxane) exhibit altered electronic properties, impacting UV absorption and catalytic activity . Comparative studies should use Hammett plots or DFT to quantify electronic effects .
Safety and Handling
Q. What safety protocols are recommended for handling this compound?
- Methodological Answer : Use fume hoods and personal protective equipment (PPE) due to potential skin/eye irritation . Spills require immediate neutralization with sodium thiosulfate to reduce bromine exposure. Waste disposal must comply with halogenated organic compound regulations .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
